molecular formula C8H5BrClFO B595135 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone CAS No. 1260857-14-4

1-(4-Bromo-3-fluorophenyl)-2-chloroethanone

Cat. No. B595135
CAS RN: 1260857-14-4
M. Wt: 251.479
InChI Key: KWURIFGJSWLEKB-UHFFFAOYSA-N
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Description

“1-(4-Bromo-3-fluorophenyl)-2-chloroethanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s worth noting that compounds with similar structures, such as “1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile” and “1-(4-Bromo-3-fluoro-phenyl)-ethanol”, are used in various fields including organic synthesis and pharmaceuticals .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methods : Compounds with halogenated phenyl groups, like "1-(4-Bromo-3-fluorophenyl)-2-chloroethanone," are often synthesized for use as intermediates in organic synthesis. For example, the study by Zhang Yi-fan (2010) demonstrates the synthesis of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a key intermediate of atorvastatin calcium, by condensation of 2-bromo-1-(4-fluorophenyl)-2-phenylethanone and 4-methyl-3-oxopentanoic acid anilide (Zhang Yi-fan, 2010).
  • Structural Analysis : The structural confirmation and analysis of similar compounds are essential for understanding their properties and potential applications. Bhumannavar et al. (2021) used spectroscopic techniques and density functional theory to confirm the structure of a related compound, highlighting the importance of molecular characterization in developing new materials and chemicals (Bhumannavar, 2021).

Applications in Material Science and Pharmacology

  • Material Science : Halogenated phenyl ethanones and their derivatives have been explored for their electrooptical properties, as described by Gray and Kelly (1981), who reported on the synthesis of low melting esters with large nematic ranges for potential use in liquid crystal displays (G. W. Gray & S. Kelly, 1981).
  • Pharmacology : In the pharmaceutical field, halogenated compounds are often synthesized as intermediates for drug development. The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one by Wang et al. (2016) serves as an example of creating biologically active compounds that could lead to new medications (Linxiao Wang et al., 2016).

Mechanism of Action

The mechanism of action for “1-(4-Bromo-3-fluorophenyl)-2-chloroethanone” is not specified in the available resources .

Safety and Hazards

The safety data sheet for a similar compound, “1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile”, indicates that it is harmful if swallowed, causes skin irritation, and is toxic to aquatic life . It’s important to handle such compounds with care, using protective equipment and following safety precautions .

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWURIFGJSWLEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693598
Record name 1-(4-Bromo-3-fluorophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-fluorophenyl)-2-chloroethanone

CAS RN

1260857-14-4
Record name 1-(4-Bromo-3-fluorophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-3-fluorobenzoyl chloride (5.6 g, CAS 695188-21-7) in acetonitrile (30 ml) and THF (30 ml) at 0-5° C. was added dropwise (trimethylsilyl)diazomethane (13.7 ml, 2 M solution in diethyl ether). The reaction mixture was stirred at room temperature for 30 min TLC analysis showed the reaction was complete. Hydrochloric acid (3.81 ml, 37% aq.) was then added dropwise at 0-5° C. over 10 minutes and the reaction mixture was then stirred at room temperature for a further 20 minutes. The reaction mixture was poured into EtOAc and extracted sequentially with aq. Na2CO3 solution, water and saturated brine. The organic layer was then dried over Na2SO4 and concentrated in vacuo to afford 2-chloro-1-(4-bromo-3-fluoro-phenyl)-ethanone (5.67 g) as a yellow solid which was used in the next step without further purification. MS (EI): 203 ([{81Br}M-CH2Cl]+), 201 ([{79Br}M-CH2Cl]+), 175 ([{81Br}M-CH2Cl—CO]+), 173 ([{79Br}M-CH2Cl—CO]+).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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